(4AR,8AR)-Decahydro-1,5-naphthyridine
Overview
Description
(4AR,8AR)-Decahydro-1,5-naphthyridine is a bicyclic organic compound with the molecular formula C9H17N It is a derivative of naphthyridine, characterized by a fully saturated structure, which means all the carbon-carbon bonds are single bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8AR)-Decahydro-1,5-naphthyridine typically involves the hydrogenation of 1,5-naphthyridine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
- Dissolve 1,5-naphthyridine in a suitable solvent, such as ethanol.
- Add the hydrogenation catalyst (Pd/C).
- Subject the mixture to hydrogen gas at high pressure (around 50-100 psi) and elevated temperature (around 50-100°C).
- After the reaction is complete, filter off the catalyst and purify the product by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation processes. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of fixed-bed reactors with supported catalysts allows for efficient hydrogenation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(4AR,8AR)-Decahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions. For example, alkylation can be performed using alkyl halides in the presence of a base like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of NaH in anhydrous conditions.
Major Products Formed
Oxidation: Naphthyridine derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated naphthyridine derivatives.
Scientific Research Applications
(4AR,8AR)-Decahydro-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It is used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound serves as a model structure for studying the behavior of bicyclic amines in biological systems.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4AR,8AR)-Decahydro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoline: Similar in structure but lacks the nitrogen atom at the 5-position.
Decahydroisoquinoline: Similar bicyclic structure with different nitrogen positioning.
Tetrahydroquinoline: Partially saturated analog with different reactivity.
Uniqueness
(4AR,8AR)-Decahydro-1,5-naphthyridine is unique due to its fully saturated bicyclic structure and the presence of nitrogen atoms at specific positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269109 | |
Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-83-1, 219522-27-7 | |
Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13623-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(4aR,8aR)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 219522-27-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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